molecular formula C13H15NO2 B3355517 ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE CAS No. 62741-59-7

ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE

Cat. No.: B3355517
CAS No.: 62741-59-7
M. Wt: 217.26 g/mol
InChI Key: ZEDJKXCRYOZFBB-UHFFFAOYSA-N
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Description

Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate: is an organic compound with the molecular formula C13H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(7,8-dihydroquinolin-5-yl)acetate typically involves the reaction of 5,6,7,8-tetrahydroquinolin-5-one with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry: Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new organic molecules with potential biological activity.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in the synthesis of drugs targeting specific biological pathways, including those involved in neurological disorders and cancer.

Industry: The compound finds applications in the development of specialty chemicals and advanced materials. It is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-(7,8-dihydroquinolin-5-yl)acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline moiety in the compound can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • Ethyl 2-(quinolin-5-yl)acetate
  • Ethyl 2-(6,7-dihydroquinolin-5-yl)acetate
  • Ethyl 2-(8,9-dihydroquinolin-5-yl)acetate

Comparison: Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate is unique due to the specific positioning of the dihydroquinoline moiety. This structural feature can influence its reactivity and biological activity compared to other similar compounds. The presence of the dihydroquinoline ring can enhance its stability and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-(7,8-dihydroquinolin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4-6,8H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDJKXCRYOZFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CCCC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80805611
Record name Ethyl (7,8-dihydroquinolin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80805611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62741-59-7
Record name Ethyl (7,8-dihydroquinolin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80805611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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